
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Metabolic Fate and Drug Interactions
In Vitro Metabolic Fate : Research has shown that compounds like "Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB)" and "Quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11)" undergo extensive metabolic transformations. These include ester hydrolysis, mono/dihydroxylation, and the formation of glucuronides and sulfates. The metabolic pathways involve multiple cytochrome P450 isoforms and human carboxylesterases, highlighting the compound's extensive biotransformation potential and the need for inclusion of these metabolites in toxicological screening procedures (Richter et al., 2021).
Drug Interactions : The involvement of various cytochrome P450 enzymes in the metabolism of these compounds suggests the potential for drug-drug interactions. However, due to the compounds' diverse metabolic pathways, the likelihood of clinically significant interactions may be assessed as low, which is crucial for predicting possible drug interactions (Richter et al., 2022).
Synthetic Cannabinoid Receptor Agonists
Analytical and Developmental Studies : Compounds like QMPSB, QMPCB (SGT-11), and related molecules have been extensively characterized, indicating their significance as SCRAs. These studies not only provide analytical profiles that are valuable for forensic and clinical investigations but also shed light on the structural diversity of these compounds, contributing to the understanding of cannabinoid receptor pharmacology (Brandt et al., 2020).
Identification in Herbal Incense : The identification of novel synthetic cannabimimetics like QMPSB in products labeled as herbal incense underscores the ongoing challenge of detecting and regulating new psychoactive substances (NPS). These findings are critical for law enforcement and public health officials aiming to curb the spread of NPS (Blakey et al., 2016).
Zukünftige Richtungen
The future directions for research on this compound could include a more detailed investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as its potential applications in various fields .
Wirkmechanismus
Target of Action
The primary target of Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate is currently unknown. It’s worth noting that quinoline derivatives have been found to be effective against various cancer cell lines
Biochemical Pathways
Given the structural similarity to other quinoline derivatives, it’s possible that this compound may interact with similar biochemical pathways . More research is needed to confirm this and to understand the downstream effects of these interactions.
Result of Action
Based on the known effects of similar compounds, it’s possible that this compound may have anti-cancer properties . .
Eigenschaften
IUPAC Name |
methyl 4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-23(27)18-9-7-17(8-10-18)22(26)25-14-11-19(12-15-25)29-20-6-2-4-16-5-3-13-24-21(16)20/h2-10,13,19H,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUIQJGIFCCPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

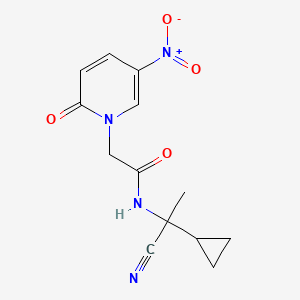
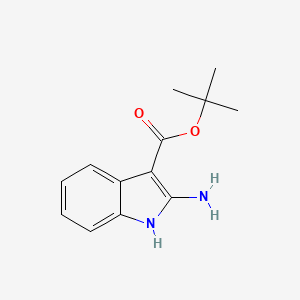
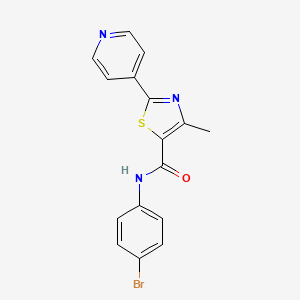
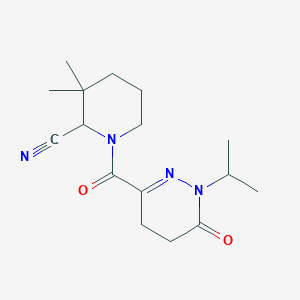
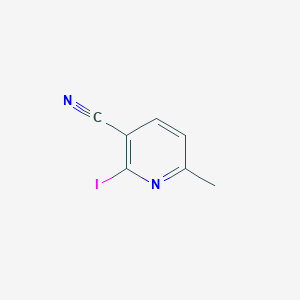
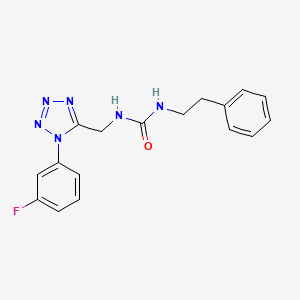
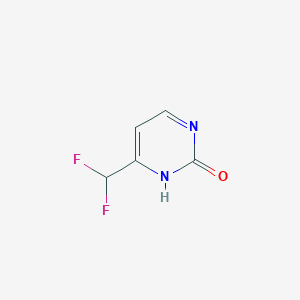
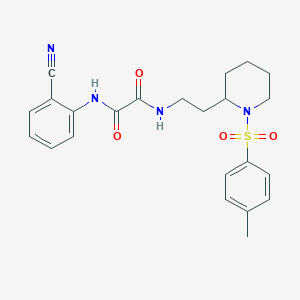

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)
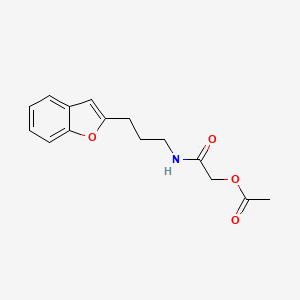
![7-(furan-2-ylmethyl)-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2913791.png)
![2-methyl-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}aniline](/img/structure/B2913792.png)
